molecular formula C13H16N2O2S B2590835 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1219903-93-1

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2590835
CAS No.: 1219903-93-1
M. Wt: 264.34
InChI Key: OQRDUHREBBTNBJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methoxy group at the 4-position of the benzothiazole core and an oxolane (tetrahydrofuran)-derived methylamine substituent at the 2-amine position. Benzothiazoles are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The oxolane moiety in this compound introduces a polar, oxygen-containing ring system, which may enhance solubility and influence molecular interactions compared to aromatic or pyridine-based substituents .

Properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-16-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-17-9/h2,5-6,9H,3-4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDUHREBBTNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine, while reduction of the benzothiazole ring can produce 4-methoxy-N-[(oxolan-2-yl)methyl]-dihydrobenzothiazole .

Scientific Research Applications

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Benzothiazole-2-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
4-Methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine C₁₃H₁₆N₂O₂S ~264.35 4-OCH₃, oxolan-2-ylmethyl Estimated enhanced solubility
N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine (3b) C₁₅H₁₄N₂OS 270.35 4-OCH₃, 4-methoxybenzyl Mp 296–298°C; NMR data available
4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine C₁₄H₁₃N₃OS 271.34 4-OCH₃, pyridin-2-ylmethyl Catalogued (MFCD11986751)
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine C₁₃H₁₀ClN₃S 283.75 4-Cl, pyridin-2-ylmethyl CAS 1026287-65-9

Biological Activity

4-Methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is an organic compound belonging to the class of aromatic heterocycles, specifically benzothiazoles. This compound features a methoxy group at the 4th position and a tetrahydrofuran (THF) moiety linked through a methylene bridge. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial activity. Specifically, studies have demonstrated that this compound shows effectiveness against various bacterial strains. The presence of the methoxy and oxolan groups enhances its interaction with microbial targets, potentially disrupting their metabolic processes.

Anticancer Activity

In anticancer research, this compound has shown promise in inhibiting tumor growth. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes.

Enzyme Interaction Studies

The compound's interaction with enzymes has been extensively studied. It has been found to inhibit certain enzymes that are crucial in cancer progression and bacterial resistance mechanisms. The binding affinity of this compound to these enzymes suggests potential therapeutic applications in drug design.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways

Case Study: Anticancer Mechanism

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the compound's ability to activate caspase pathways leading to programmed cell death. This finding highlights its potential as a therapeutic agent in cancer treatment.

Toxicity Profile

Understanding the toxicity profile of this compound is critical for its development as a pharmaceutical agent. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further research is required to establish comprehensive safety data.

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